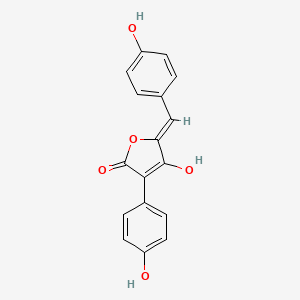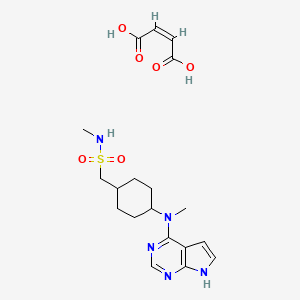
オクラシチニブマレアート
説明
オクラシチニブマレイン酸塩は、合成されたシクロヘキシルアミノピロロピリミジンヤヌスキナーゼ阻害剤です。主に獣医学において、犬のアトピー性皮膚炎やアレルギー性皮膚炎によるそう痒の制御に用いられます。 この化合物はヤヌスキナーゼ1に比較的選択的であり、炎症やアレルギー反応に関与する様々なサイトカインのシグナル伝達経路において重要な役割を果たしています .
2. 製法
合成経路と反応条件: オクラシチニブマレイン酸塩の合成は、ピロロピリミジン構造のコア合成から始まる複数の段階を経て行われます。主な段階には、以下のようなものがあります。
- ピロロピリミジンコアの形成。
- シクロヘキシルアミノ基の導入。
- アミノ基のメチル化。
- マレイン酸塩の形成。
工業生産方法: オクラシチニブマレイン酸塩の工業生産は、通常、収率と純度を高くするために反応条件を最適化して行われます。このプロセスには、以下のようなものが含まれます。
- 結晶化技術を用いて、目的とする固体状態を得ます。
- マレイン酸塩の形成を促進する溶媒と試薬を使用します。
- 温度とpHを制御して、化合物の安定性を確保します .
3. 化学反応解析
反応の種類: オクラシチニブマレイン酸塩は、以下のような様々な化学反応を起こします。
酸化: この化合物は酸化されて、様々な代謝物を生成することができます。
還元: 還元反応は、ピロロピリミジン環の官能基を修飾することができます。
置換: アミノ基またはピロロピリミジン環で置換反応が起こることがあります。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、アルキル化剤。
主要生成物: これらの反応から生成される主要生成物には、様々な酸化および還元代謝物、ならびにオクラシチニブマレイン酸塩の置換誘導体などがあります .
4. 科学研究への応用
オクラシチニブマレイン酸塩は、以下のような幅広い科学研究への応用があります。
化学: ピロロピリミジン誘導体の反応性を研究するためのモデル化合物として使用されます。
生物学: サイトカインのシグナル伝達経路や免疫応答に対する影響について調査されています。
医学: 犬のアトピー性皮膚炎やそう痒の治療のために獣医学で用いられています。
科学的研究の応用
Oclacitinib maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyrrolopyrimidine derivatives.
Biology: Investigated for its effects on cytokine signaling pathways and immune responses.
Medicine: Used in veterinary medicine to treat atopic dermatitis and pruritus in dogs
Industry: Employed in the development of new janus kinase inhibitors and related pharmaceuticals
作用機序
オクラシチニブマレイン酸塩は、ヤヌスキナーゼ1に依存する様々なそう痒誘発性および炎症性サイトカインの機能を阻害することで、その効果を発揮します。ヤヌスキナーゼ1のシグナル伝達経路を遮断することにより、オクラシチニブマレイン酸塩はアレルギー性および炎症性反応に関与するサイトカインの産生を減少させます。 これにより、そう痒や炎症などの症状が軽減されます .
類似化合物:
ルキソリチニブ: ヒトの骨髄線維症や真性赤血球増加症の治療に用いられるヤヌスキナーゼ1およびヤヌスキナーゼ2阻害剤。
トファシチニブ: 関節リウマチや乾癬性関節炎の治療に用いられるヤヌスキナーゼ1、ヤヌスキナーゼ2、およびヤヌスキナーゼ3阻害剤。
バリシチニブ: 関節リウマチやCOVID-19(緊急使用許可)の治療に用いられるヤヌスキナーゼ1およびヤヌスキナーゼ2阻害剤。
独自性: オクラシチニブマレイン酸塩は、ヤヌスキナーゼ1に対する選択性と、獣医学における主要な用途という点で独自性を持ちます。 ヒトの医学で使用されている他のヤヌスキナーゼ阻害剤とは異なり、オクラシチニブマレイン酸塩は、犬のアレルギー性および炎症性疾患の治療のために特別に設計されており、獣医師にとって貴重なツールとなっています .
生化学分析
Biochemical Properties
Oclacitinib maleate is a potent inhibitor of the Janus kinase (JAK) family, with the highest efficacy against JAK1 . It interacts with JAK1-dependent cytokines involved in allergy and inflammation, such as interleukin-2 (IL-2), IL-4, IL-6, and IL-13 . The nature of these interactions involves the inhibition of signal transduction when the JAK is activated, which helps downregulate the expression of inflammatory cytokines .
Cellular Effects
Oclacitinib maleate has significant effects on various types of cells and cellular processes. It reduces the frequency of IL-4- and IL-10-producing murine CD4+ and CD8+ T cells . It also counteracts the induction of type 1 regulatory T (Tr1) cells and acts as a strong inhibitor of IL-10 production in both CD4+ and CD8+ T cells . This suggests that Oclacitinib maleate exerts a suppressive effect on Th2- but not Th1-mediated immunity .
Molecular Mechanism
The molecular mechanism of action of Oclacitinib maleate involves the inhibition of signal transduction when the JAK is activated, thus helping to downregulate the expression of inflammatory cytokines . It is relatively selective for JAK1 , and its binding interactions with biomolecules lead to the inhibition of enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Oclacitinib maleate over time in laboratory settings have been observed in several studies. It has been found to have a strong cytoreductive and proapoptotic effect with a loss of both CD4+ and CD8+ T cells after exposure
Dosage Effects in Animal Models
In animal models, the effects of Oclacitinib maleate vary with different dosages. It is considered to be highly effective in dogs, and has been established as safe for at least short-term use
Metabolic Pathways
It is known to be metabolized in the liver
Transport and Distribution
It is known to be highly bioavailable , suggesting efficient transport and distribution, but the specific transporters or binding proteins it interacts with are yet to be identified.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oclacitinib maleate involves multiple steps, starting from the preparation of the core pyrrolopyrimidine structure. The key steps include:
- Formation of the pyrrolopyrimidine core.
- Introduction of the cyclohexylamino group.
- Methylation of the amino group.
- Formation of the maleate salt.
Industrial Production Methods: Industrial production of oclacitinib maleate typically involves optimizing the reaction conditions to ensure high yield and purity. The process may include:
- Crystallization techniques to obtain the desired solid-state form.
- Use of solvents and reagents that facilitate the formation of the maleate salt.
- Control of temperature and pH to ensure the stability of the compound .
化学反応の分析
Types of Reactions: Oclacitinib maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the pyrrolopyrimidine ring.
Substitution: Substitution reactions can occur at the amino group or the pyrrolopyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of oclacitinib maleate .
類似化合物との比較
Ruxolitinib: A janus kinase 1 and janus kinase 2 inhibitor used to treat myelofibrosis and polycythemia vera in humans.
Tofacitinib: A janus kinase 1, janus kinase 2, and janus kinase 3 inhibitor used to treat rheumatoid arthritis and psoriatic arthritis.
Baricitinib: A janus kinase 1 and janus kinase 2 inhibitor used to treat rheumatoid arthritis and COVID-19 (emergency use authorization).
Uniqueness: Oclacitinib maleate is unique in its selectivity for janus kinase 1 and its primary use in veterinary medicine. Unlike other janus kinase inhibitors that are used in human medicine, oclacitinib maleate is specifically designed to treat allergic and inflammatory conditions in dogs, making it a valuable tool for veterinarians .
特性
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIGDTLRBSNOBV-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208319-27-0 | |
| Record name | Oclacitinib maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCLACITINIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


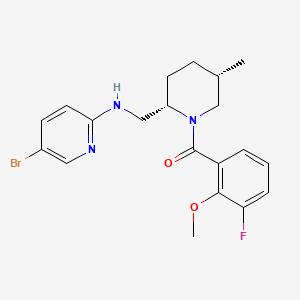
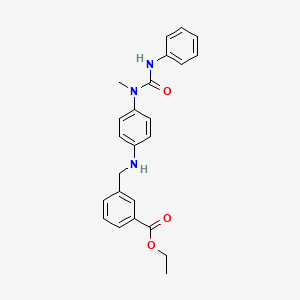
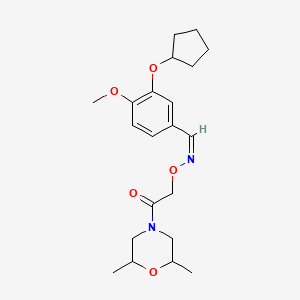
![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)
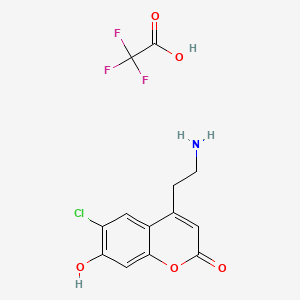
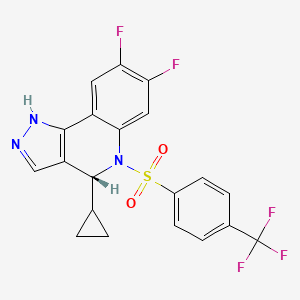

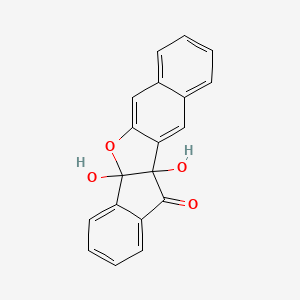

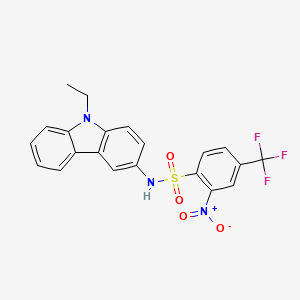
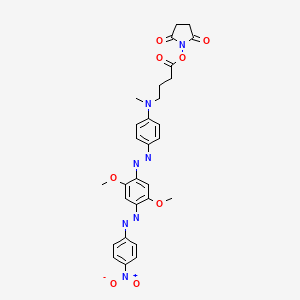
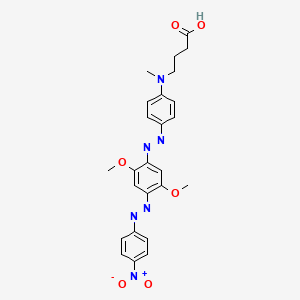
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)
